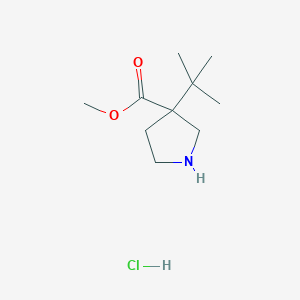
Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2375261-32-6 . It has a molecular weight of 221.73 . The IUPAC name for this compound is methyl 3-(tert-butyl)pyrrolidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-9(2,3)10(8(12)13-4)5-6-11-7-10;/h11H,5-7H2,1-4H3;1H . This code provides a unique representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important factors to consider in its handling and storage.
Scientific Research Applications
Environmental Behavior and Fate of Related Compounds
A review on the environmental behavior and fate of methyl tert‐butyl ether (MTBE) indicates its significant solubility in water and resistance to biodegradation in groundwater, demonstrating the environmental persistence of tert-butyl-containing compounds. This suggests that similar compounds, including Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride, could exhibit notable environmental stability and solubility characteristics (Squillace et al., 1997).
Degradation and Treatment Strategies
Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor explores an innovative approach to degrade environmentally persistent tert-butyl-containing compounds. Such studies are essential for developing treatment strategies for compounds resistant to conventional biodegradation processes (Hsieh et al., 2011).
Implications for Bioseparation Processes
The application of polymer membranes for the purification of fuel oxygenates, including MTBE, through pervaporation highlights the relevance of membrane technology in separating and purifying tert-butyl-containing compounds. This indicates potential research applications of this compound in membrane-based separation processes (Pulyalina et al., 2020).
Novel Bioseparation Technologies
The study on three-phase partitioning (TPP) as a nonchromatographic bioseparation technology offers a green and efficient approach for separating bioactive molecules, which could be applicable to the separation and purification of this compound and similar compounds (Yan et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)10(8(12)13-4)5-6-11-7-10;/h11H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEPUONPUDXWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

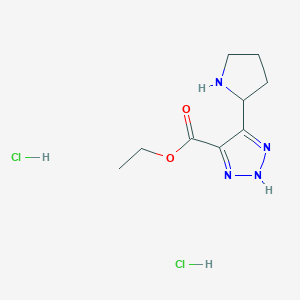
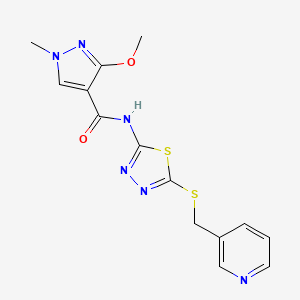
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)

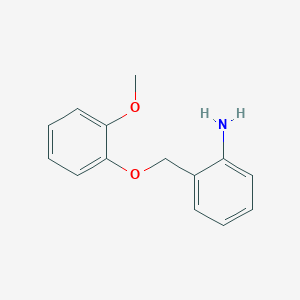
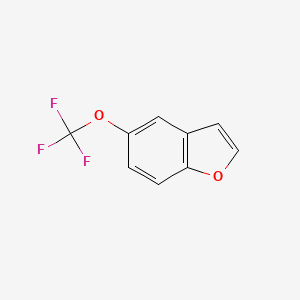
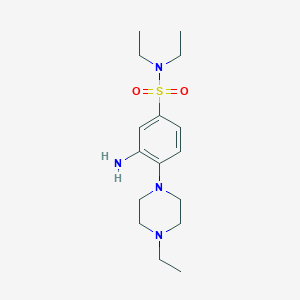
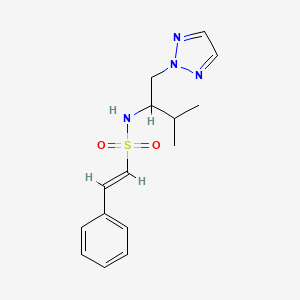
![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)